Anemarrhena B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

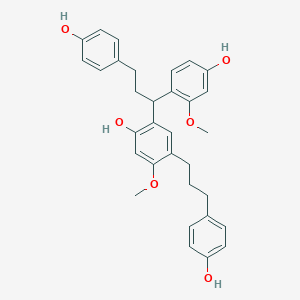

2-[1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl]-4-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O6/c1-37-31-20-30(36)29(18-23(31)5-3-4-21-6-11-24(33)12-7-21)27(16-10-22-8-13-25(34)14-9-22)28-17-15-26(35)19-32(28)38-2/h6-9,11-15,17-20,27,33-36H,3-5,10,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWXNHLCUWCEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)C(CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Bioactive Compounds of Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and biological activities of the major bioactive compounds found in Anemarrhena asphodeloides. It includes detailed experimental protocols for their extraction and isolation, quantitative data on their biological efficacy, and visual representations of their molecular mechanisms of action.

Major Bioactive Compounds

Anemarrhena asphodeloides is a rich source of diverse phytochemicals, with steroidal saponins (B1172615), xanthones, and polysaccharides being the most significant contributors to its therapeutic properties.

Steroidal Saponins: These are the most abundant and extensively studied class of compounds in Anemarrhena asphodeloides. They are primarily responsible for the plant's anti-inflammatory, anti-cancer, and neuroprotective effects. Key saponins include:

-

Timosaponin AIII

-

Timosaponin BII

-

Sarsasapogenin

-

Anemarrhenasaponin I-IV

Xanthones: Mangiferin (B1668620), a C-glucosylxanthone, is another critical bioactive compound in this plant. It exhibits potent antioxidant, anti-diabetic, and anti-viral properties. Isomangiferin is also present and contributes to the plant's biological activity.

Polysaccharides: The polysaccharides from Anemarrhena asphodeloides are known for their immunomodulatory and hypoglycemic effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of key bioactive compounds from Anemarrhena asphodeloides.

Table 1: Cytotoxicity of Anemarrhena asphodeloides Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Timosaponin AIII | HepG2 (Liver Cancer) | MTT | 15.41 | [1] |

| Timosaponin V | MCF-7 (Breast Cancer) | Not Specified | 2.16 ± 0.19 | [2] |

| Timosaponin V | HepG2 (Liver Cancer) | Not Specified | 2.01 ± 0.19 | [2] |

| Anemarsaponin P-S (Compound 3) | HepG2 (Liver Cancer) | MTT | 43.90 | [3] |

| Anemarsaponin P-S (Compound 3) | SGC7901 (Gastric Cancer) | MTT | 57.90 | [3] |

| Timosaponin E1 (Compound 7) | HepG2 (Liver Cancer) | MTT | Not Specified | [3] |

| Timosaponin E1 (Compound 7) | SGC7901 (Gastric Cancer) | MTT | Not Specified | [3] |

| Unidentified Compound 4 | HepG2 (Liver Cancer) | Not Specified | 14.80 ± 0.58 | [4][5] |

| Unidentified Compound 4 | Hep3B (Liver Cancer) | Not Specified | 10.89 ± 0.46 | [4][5] |

Table 2: Anti-inflammatory Activity of Anemarrhena asphodeloides Compounds

| Compound | Cell Line | Activity Measured | IC50 (µM) | Reference |

| Timosaponin BIII | N9 Microglial Cells | LPS-induced NO production | 11.91 | [6] |

| trans-hinokiresinol | N9 Microglial Cells | LPS-induced NO production | 39.08 | [6] |

| Timosaponin A1 | Not Specified | 5-lipoxygenase (5-LO) inhibition | 3.29 | |

| Timosaponin A1 | Not Specified | COX-2 inhibition | 36.43 |

Experimental Protocols

Extraction and Isolation of Saponins (e.g., Timosaponin AIII)

This protocol outlines a common method for the extraction and isolation of steroidal saponins from the rhizomes of Anemarrhena asphodeloides.

Caption: Workflow for Saponin Isolation.

Methodology:

-

Extraction: The dried rhizomes of Anemarrhena asphodeloides (2 kg) are extracted with 70% methanol (10 L) at room temperature for 7 days.[7]

-

Filtration and Concentration: The extract is filtered and then concentrated under vacuum to yield a dried alcoholic extract.[7]

-

Partitioning: The dried extract is partitioned between n-butanol and water. The n-butanol fraction, which is enriched with saponins, is collected.[7]

-

Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a solvent system of CHCl3-MeOH-H2O (52:28:8, lower layer) to yield several subfractions.[7]

-

Further Purification: Subfraction 5 is re-chromatographed on a silica gel column with a CHCl3-MeOH-H2O (7:3:1, lower layer) solvent system.[7]

-

Recrystallization: The isolated compound is recrystallized with methanol to obtain pure timosaponin A-III.[7]

Extraction and Isolation of Mangiferin

This protocol details a method for the preparative isolation of mangiferin using centrifugal partition chromatography (CPC).

Caption: Workflow for Mangiferin Isolation.

Methodology:

-

Preparation of Extract: A methanolic extract of Anemarrhena asphodeloides rhizomes is prepared.

-

Centrifugal Partition Chromatography (CPC): The extract is separated by CPC using a two-phase solvent system composed of ethyl acetate-isopropanol-water (3:2:5, v/v).[8]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of the isolated mangiferin. This one-step process can yield mangiferin with a purity of over 95%.[8]

Extraction and Purification of Polysaccharides

This protocol describes a general method for the extraction and purification of polysaccharides.

Caption: Workflow for Polysaccharide Purification.

Methodology:

-

Extraction: The powdered rhizomes are extracted with hot water.

-

Initial Purification: The extract is centrifuged, and the supernatant is collected. Proteins are removed using the Sevag method. The resulting solution is dialyzed to remove small molecules.

-

Precipitation: Polysaccharides are precipitated by adding ethanol. The precipitate is collected as the crude polysaccharide.

-

Chromatographic Purification: The crude polysaccharide is further purified by ion-exchange chromatography on a DEAE-cellulose column, followed by gel filtration chromatography on a Sephadex G-100 column to obtain purified polysaccharide fractions.[9][10]

Signaling Pathways

Timosaponin AIII Signaling Pathways

Timosaponin AIII exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Caption: Timosaponin AIII Signaling Pathways.

Mechanisms of Action:

-

Inhibition of Metastasis: Timosaponin AIII suppresses the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This is achieved through the inhibition of the ERK1/2, Src/FAK, and β-catenin signaling pathways.[11]

-

Induction of Apoptosis: Timosaponin AIII induces apoptosis in cancer cells by activating the JNK1/2 pathway, which in turn triggers the caspase cascade.[12]

-

Cell Cycle Arrest: It causes G2/M phase cell cycle arrest by activating the ATM/Chk2 and p38 MAPK signaling pathways, leading to the downregulation of key cell cycle regulators like Cyclin B1 and Cdc2.[13][14]

-

PI3K/AKT/mTOR Pathway: Timosaponin AIII also inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3]

Mangiferin Signaling Pathways

Mangiferin's anti-inflammatory and anti-cancer activities are mediated by its influence on multiple signaling pathways.

Caption: Mangiferin Signaling Pathways.

Mechanisms of Action:

-

Anti-inflammatory Effects: Mangiferin exerts its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and JAK/STAT signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[15]

-

Anti-cancer Effects:

This guide provides a foundational understanding of the bioactive compounds in Anemarrhena asphodeloides. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to develop novel drug candidates.

References

- 1. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic steroidal saponins from the rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemical constituents from the fibrous roots of Anemarrhena asphodeloides and their in vitro cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to the Phytochemical Analysis of Anemarrhena asphodeloides Rhizome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhizome of Anemarrhena asphodeloides Bunge, known as "Zhi Mu" in traditional Chinese medicine, is a rich source of diverse bioactive compounds.[1][2][3] For centuries, it has been utilized in East Asian medicine to treat a variety of ailments, including fever, cough, and inflammation.[2][4] Modern phytochemical investigations have revealed a complex chemical profile, dominated by steroidal saponins (B1172615), xanthones (a type of flavonoid), and phenylpropanoids.[2][5][6] These compounds are believed to be responsible for the plant's wide range of pharmacological activities, which include neuroprotective, anti-inflammatory, anti-diabetic, and anti-cancer effects.[2][4][7]

This in-depth technical guide provides a comprehensive overview of the phytochemical analysis of Anemarrhena asphodeloides rhizome. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, identification, and quantification of the key bioactive constituents of this important medicinal plant. The guide details experimental protocols for extraction and analysis, presents quantitative data in a structured format, and illustrates key experimental workflows and biological signaling pathways.

Major Phytochemical Constituents

The primary bioactive compounds found in Anemarrhena asphodeloides rhizome can be broadly categorized as follows:

-

Steroidal Saponins: These are considered the main active components and are present in significant quantities, constituting approximately 6% of the rhizome's chemical composition.[7] Key examples include timosaponin A-III, timosaponin B-II, and sarsasapogenin.[1][7][8][9][10]

-

Xanthones: Mangiferin (B1668620) and its isomers, such as neomangiferin (B1678171) and isomangiferin, are the most prominent xanthones, making up about 2% of the rhizome's constituents.[11][12]

-

Other Compounds: The rhizome also contains phenylpropanoids, alkaloids, steroids, and organic acids, which contribute to its overall therapeutic profile.[2][5][6][13][14]

Quantitative Analysis of Key Phytochemicals

The concentration of bioactive compounds in Anemarrhena asphodeloides rhizome can vary depending on factors such as the geographical origin, harvest time, and processing methods. The following tables summarize the reported quantitative data for some of the most significant phytochemicals.

Table 1: Quantitative Data for Major Saponins in Anemarrhena asphodeloides Rhizome

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference(s) |

| Timosaponin A-III | 0.042 - 2.530 | UPLC-TQ/MS | [15] |

| Timosaponin B-II | 22.1 - 50.4 | UPLC-TQ/MS | [15] |

| Timosaponin B-III | 3.26 (in extract) | HPLC-MS/MS | |

| Sarsasapogenin | 0.074 - 3.620 | UPLC-TQ/MS | [15] |

| Anemarsaponin B III | 0.64 - 7.29 | UPLC-TQ/MS | [15] |

Table 2: Quantitative Data for Major Xanthones in Anemarrhena asphodeloides Rhizome

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference(s) |

| Mangiferin | 3.28 - 27.40 | UPLC-TQ/MS | [15] |

| Neomangiferin | 0.36 - 9.25 | UPLC-TQ/MS | [15] |

| Isomangiferin | 1.83 - 7.21 | UPLC-TQ/MS | [15] |

Experimental Protocols

A general workflow for the phytochemical analysis of Anemarrhena asphodeloides rhizome is outlined below.

Extraction of Phytochemicals

This protocol describes a general method for the solvent extraction of a broad range of phytochemicals from the rhizome.

-

1.1. Sample Preparation:

-

Obtain dried rhizomes of Anemarrhena asphodeloides.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

-

1.2. Solvent Extraction:

-

Weigh a specific amount of the powdered rhizome (e.g., 100 g).

-

Place the powder in a flask and add a suitable solvent, such as 70-80% ethanol or methanol, at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction using one of the following methods:

-

Maceration: Allow the mixture to stand at room temperature for 24-48 hours with occasional shaking.

-

Reflux: Heat the mixture under reflux for 2-3 hours.

-

Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture in an ultrasonic bath for 30-60 minutes.

-

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

-

1.3. Filtration and Concentration:

-

Filter the combined extracts through filter paper (e.g., Whatman No. 1) to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC) for Quantification of Mangiferin

This protocol provides a method for the quantitative analysis of mangiferin using HPLC.[16][17][18][19][20]

-

2.1. Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid). A common gradient elution starts with a higher proportion of the aqueous phase and gradually increases the organic phase.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 258 nm.[20]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

-

-

2.2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of mangiferin standard of known concentration in methanol. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

-

Sample Solution: Accurately weigh a specific amount of the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

2.3. Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of mangiferin.

-

Calculate the concentration of mangiferin in the sample using the regression equation from the calibration curve.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Saponin (B1150181) Analysis

This protocol outlines a sensitive and selective method for the analysis of multiple saponins.[2][3][5][14][15][21]

-

3.1. Instrumentation and Conditions:

-

UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[15]

-

Mobile Phase: A gradient elution using water (containing 0.1% formic acid) as solvent A and acetonitrile as solvent B.[15]

-

Flow Rate: 0.3-0.4 mL/min.[15]

-

Column Temperature: 35-40°C.[15]

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each saponin. The ESI source can be operated in either positive or negative ion mode, depending on the analytes.

-

-

3.2. Standard and Sample Preparation:

-

Standard Solutions: Prepare individual or mixed stock solutions of saponin standards (e.g., timosaponin A-III, timosaponin B-II) in methanol. Create a series of working standards for the calibration curve.

-

Sample Preparation: Prepare the sample as described for HPLC analysis.

-

-

3.3. Analysis:

-

Inject the standards and sample into the UPLC-MS/MS system.

-

Identify and quantify the saponins based on their retention times and specific MRM transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structure determination of isolated phytochemicals.[13][22][23][24][25]

-

4.1. Sample Preparation:

-

Isolate a pure compound using preparative HPLC or other chromatographic techniques.

-

Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

-

-

4.2. NMR Experiments:

-

Acquire a series of 1D and 2D NMR spectra, including:

-

1D NMR: ¹H NMR and ¹³C NMR.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry.

-

-

-

-

4.3. Data Analysis:

-

Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to piece together the chemical structure of the isolated compound.

-

Compare the spectral data with published literature for known compounds or use it to elucidate the structure of novel compounds.

-

Signaling Pathways Modulated by Anemarrhena asphodeloides Phytochemicals

The bioactive compounds from Anemarrhena asphodeloides have been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Extracts of Anemarrhena asphodeloides and some of its isolated compounds, such as timosaponin A-III, have been shown to inhibit this pathway.[4][26][27][28][29][30]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Timosaponin A-III has been reported to inhibit the p38 MAPK pathway, which can affect cancer cell migration and invasion.[29][31][32][33][34][35]

Conclusion

Anemarrhena asphodeloides rhizome is a valuable source of bioactive compounds with significant therapeutic potential. The phytochemical analysis of this plant material requires a combination of modern analytical techniques for the accurate quantification and structural elucidation of its complex constituents. This guide provides a foundational framework for researchers and professionals, offering detailed methodologies and summarizing key quantitative data. A thorough understanding of the phytochemical profile and the underlying mechanisms of action of its components is essential for the development of new and effective therapeutic agents derived from this traditional medicinal plant. Further research is warranted to fully explore the pharmacological potential of the individual compounds and their synergistic effects.

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of steroidal saponins in Anemarrhena asphodeloides Bge. by ultra high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry [jcps.bjmu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of inflammation by the rhizome of Anemarrhena asphodeloides via regulation of nuclear factor-κB and p38 signal transduction pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive profiling and characterization of chemical constituents of rhizome of Anemarrhena asphodeloides Bge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of Timosaponin BII into Seven Characteristic Metabolites by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anemarrhenae asphodeloides rhizoma Extract Enriched in Mangiferin Protects PC12 Cells against a Neurotoxic Agent-3-Nitropropionic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure elucidation of three triterpenoid saponins from Alphitonia zizyphoides using 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Quality Analysis and Evaluation of Anemarrhena asphodeloides Rhizome from Different Habitats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPTLC and RP-HPLC methods for estimating mangiferin in mango extract [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

- 19. HPTLC AND RP-HPLC METHODS FOR THE ESTIMATION OF MANGIFERIN IN MANGIFERA INDICA EXTRACT AND ITS FORMULATION | Semantic Scholar [semanticscholar.org]

- 20. rjptonline.org [rjptonline.org]

- 21. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. books.rsc.org [books.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Suppression of inflammation by the rhizome of Anemarrhena asphodeloides via regulation of nuclear factor-κB and p38 signal transduction pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Rhizome Mixture of Anemarrhena asphodeloides and Coptidis chinensis Ameliorates Acute and Chronic Colitis in Mice by Inhibiting the Binding of Lipopolysaccharide to TLR4 and IRAK1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Timosaponin AIII Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Timosaponin AIII Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Steroidal Saponins from Anemarrhena Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroidal saponins (B1172615) derived from Anemarrhena species, with a primary focus on Anemarrhena asphodeloides. It covers the isolation, characterization, and biological activities of these compounds, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows using diagrams.

Introduction to Steroidal Saponins from Anemarrhena

The rhizomes of Anemarrhena asphodeloides Bunge have been a staple in traditional Chinese medicine for centuries.[1] The primary bioactive constituents responsible for their therapeutic effects are steroidal saponins.[1][2] These compounds are characterized by a steroidal aglycone (sapogenin) linked to one or more sugar moieties. Phytochemical investigations have led to the identification of numerous steroidal saponins, flavonoids, phenylpropanoids, and alkaloids from this plant.[1][2] The steroidal saponins are particularly noted for a range of biological activities, including anti-inflammatory, antiplatelet, and antitumor properties.

Structurally, these saponins can be classified into two main types based on the aglycone skeleton: spirostanol (B12661974) and furostanol saponins. The conversion between these forms can be influenced by extraction and processing conditions. This guide will delve into the specifics of these compounds, from their extraction to their potential therapeutic applications.

Major Steroidal Saponins in Anemarrhena asphodeloides

A significant number of steroidal saponins have been isolated and identified from the rhizomes of Anemarrhena asphodeloides. These include both novel compounds and those previously known.

Data Presentation: Identified Steroidal Saponins

The following table summarizes some of the key steroidal saponins isolated from Anemarrhena asphodeloides, as reported in various studies.

| Saponin (B1150181) Name | Type | Source | Reference |

| Timosaponin P | Steroidal Saponin | Rhizome of Anemarrhena asphodeloides | |

| Timosaponin Q | Steroidal Saponin | Rhizome of Anemarrhena asphodeloides | |

| Anemarnoside A | Steroidal Saponin | Anemarrhena asphodeloides | |

| Anemarnoside B | Steroidal Saponin | Anemarrhena asphodeloides | |

| Anemarrhenasaponin I | Coprostane Type | Rhizome of Anemarrhena asphodeloides | |

| Anemarrhenasaponin II | Coprostane Type | Rhizome of Anemarrhena asphodeloides | |

| Anemarrhenasaponin III | Coprostane Type | Rhizome of Anemarrhena asphodeloides | |

| Anemarrhenasaponin IV | Coprostane Type | Rhizome of Anemarrhena asphodeloides | |

| Anemarsaponin P-S | Steroid Saponin | Rhizomes of Anemarrhena asphodeloides | |

| Timosaponin V | Steroidal Saponin | Rhizomes of Anemarrhena asphodeloides | |

| Timosaponin W | Steroidal Saponin | Rhizomes of Anemarrhena asphodeloides | |

| Timosaponin AIII | Steroidal Saponin | Anemarrhena asphodeloides | |

| Timosaponin BII | Steroidal Saponin | Anemarrhena asphodeloides | |

| Sarsasapogenin | Steroidal Sapogenin | Anemarrhena asphodeloides |

Biological Activities and Quantitative Data

Steroidal saponins from Anemarrhena have demonstrated significant cytotoxic activity against various cancer cell lines. The following table presents quantitative data on the cytotoxic effects of selected saponins.

Data Presentation: Cytotoxic Activity of Anemarrhena Saponins

| Compound | Cell Line | IC50 (μM) | Reference |

| Timosaponin V (1) | MCF-7 | 2.16 ± 0.19 | |

| Timosaponin V (1) | HepG2 | 2.01 ± 0.19 | |

| Anemarsaponin R (3) | HepG2 | 43.90 | |

| Timosaponin E1 (7) | SGC7901 | 57.90 |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of steroidal saponins from Anemarrhena asphodeloides.

Extraction of Steroidal Saponins

Several methods can be employed for the extraction of saponins, with the choice of method impacting the yield and stability of the compounds. Anemarsaponin B, a furostanol saponin, is particularly susceptible to degradation into its spirostanol form under acidic or high-temperature conditions. Therefore, optimized and milder extraction techniques are often preferred.

Protocol 1: Conventional Solvent Extraction

This is a traditional method for saponin extraction.

-

Plant Material Preparation : 1 kg of dried, powdered rhizome of Anemarrhena asphodeloides is used.

-

Solvent Extraction : The powdered rhizome is extracted with 20 L of 95% aqueous ethanol (B145695) at 70°C for 4 hours.

-

Concentration : The ethanolic extract is concentrated using a rotary evaporator.

-

Initial Purification : The concentrated extract is subjected to column chromatography on a macroporous resin, with elution performed using a gradient of ethanol concentrations (10%, 30%, 50%, and 90%). The 90% ethanol fraction, rich in saponins, is collected.

Protocol 2: Optimized Low-Temperature Ultrasonic-Assisted Extraction (UAE)

This method is designed to minimize the degradation of thermally labile saponins like Anemarsaponin B.

-

Materials :

-

Dried and powdered rhizomes of Anemarrhena asphodeloides.

-

70% (v/v) Ethanol in deionized water, buffered to pH 7.0 with 0.1 M phosphate (B84403) buffer.

-

Ultrasonic bath with temperature control.

-

-

Procedure :

-

Weigh 10 g of powdered rhizomes.

-

Add 100 mL of the buffered 70% ethanol to a flask with the rhizome powder.

-

Place the flask in an ultrasonic bath set to 30°C.

-

Sonicate for 45 minutes.

-

Filter the extract to separate the solid residue.

-

Repeat the extraction on the residue one more time.

-

Combine the filtrates and concentrate using a rotary evaporator with the water bath temperature at a maximum of 40°C.

-

Protocol 3: Enzyme-Assisted Extraction (EAE)

EAE can improve extraction efficiency by breaking down the plant cell wall.

-

Enzymatic Pre-treatment :

-

Suspend the powdered rhizome in a buffer solution at the optimal pH and temperature for the chosen enzymes (e.g., cellulase, pectinase).

-

Add the enzymes and incubate for 2-4 hours with agitation.

-

-

Extraction : Proceed with solvent extraction as described in the conventional or UAE method.

Isolation and Purification

Following extraction, the crude saponin mixture is subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography : As mentioned in the extraction protocol, macroporous resin column chromatography is an effective initial purification step.

-

Further Chromatographic Methods : Isolation of individual saponins such as Timosaponin P and Q is achieved through a combination of various chromatographic methods, which typically include silica (B1680970) gel column chromatography, preparative HPLC, and Sephadex LH-20 column chromatography.

Structural Elucidation

The structures of the isolated saponins are determined using a combination of spectroscopic and spectrometric techniques.

-

Spectroscopic Methods :

-

1D and 2D Nuclear Magnetic Resonance (NMR) : 1H, 13C, HSQC, HMBC, COSY, and NOESY experiments are crucial for determining the structure of the aglycone and the sugar moieties, as well as their linkage points.

-

Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.

-

-

Spectrometric Methods :

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Used to determine the molecular formula of the compounds.

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) : Also used for molecular weight determination.

-

-

Chemical Methods :

-

Acid Hydrolysis : To cleave the glycosidic bonds and identify the constituent sugars and the aglycone. The sugars can be identified by GC analysis of their derivatives.

-

-

Chiroptical Methods :

-

Electronic Circular Dichroism (ECD) : Used to determine the absolute configuration of stereocenters, for instance, at C-23 of the steroidal saponin.

-

Biological Assays

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Lines : HepG2 (human liver cancer) and SGC7901 (human gastric cancer) cell lines are commonly used.

-

Procedure :

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isolated saponins for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). Doxorubicin is often used as a positive control.

-

Signaling Pathways and Experimental Workflows

Steroidal saponins from Anemarrhena exert their biological effects by modulating various cellular signaling pathways.

Key Signaling Pathways

-

PI3K/Akt/mTOR Pathway : Steroidal saponins from Anemarrhena asphodeloides have been shown to inhibit cell proliferation and induce apoptosis through the PI3K/Akt/mTOR pathway.

-

PI3K/AKT/HIF-1α Pathway : Total saponins from Anemarrhena asphodeloides have been found to ameliorate diabetic cardiomyopathy by modifying this pathway to restore glycolytic metabolism.

-

p53 Signaling Pathway : Saponins like dioscin (B1662501) can block the cell cycle in the G2/M phase through the p53 signaling pathway.

-

Cardiovascular Regulation : Saponins from Anemarrhena have been shown to downregulate the expression of genes related to cardiovascular disease, such as the angiotensinogen (B3276523) gene and the endothelin-converting enzyme 1 gene, in human umbilical vein endothelial cells.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Saponin Characterization

This diagram illustrates the overall process from plant material to the identification of bioactive saponins.

Caption: A flowchart of the general experimental procedure for the characterization of steroidal saponins.

Diagram 2: Degradation Pathway of Anemarsaponin B

This diagram shows the conversion of the furostanol saponin, Anemarsaponin B, to its spirostanol form.

Caption: The degradation pathway of Anemarsaponin B under certain conditions.

Diagram 3: PI3K/Akt/mTOR Signaling Pathway Inhibition by Anemarrhena Saponins

This diagram illustrates how steroidal saponins from Anemarrhena can inhibit cancer cell proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Anemarrhena saponins.

Conclusion

The steroidal saponins from Anemarrhena species represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the area of oncology. This guide has provided a comprehensive overview of the current state of research, including detailed protocols for their characterization and quantitative data on their biological activities. The continued exploration of these natural products, guided by the methodologies outlined herein, holds promise for the development of new and effective therapeutic agents. The use of modern analytical techniques and a deeper understanding of their mechanisms of action at the molecular level will be crucial in advancing this field of research.

References

Mechanism of action of timosaponin AIII

An In-depth Technical Guide to the Mechanism of Action of Timosaponin AIII

Executive Summary

Timosaponin AIII (TAIII) is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, a plant used in traditional medicine for centuries.[1][2] Extensive research has identified TAIII as a potent bioactive compound with significant pharmacological activities, particularly in the realm of oncology. Its multifaceted mechanism of action involves the modulation of numerous cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis, autophagy, and ferroptosis), cell cycle arrest, and suppression of metastasis.[1][2] TAIII also exhibits anti-inflammatory and antioxidant properties.[1] This document provides a comprehensive technical overview of the molecular mechanisms underlying the effects of Timosaponin AIII, summarizing key quantitative data and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms of Timosaponin AIII

TAIII exerts its anticancer effects through a variety of interconnected mechanisms that disrupt tumor cell homeostasis and survival. It has been shown to be selectively cytotoxic to cancer cells while having a lesser effect on normal, non-transformed cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism of TAIII's cytotoxicity. TAIII triggers both the intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways.

-

Mitochondrial Pathway: TAIII induces mitochondrial dysfunction, characterized by an overproduction of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. TAIII upregulates the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. This shift in the Bax/Bcl-2 ratio facilitates the activation of a cascade of cysteine proteases known as caspases, including caspase-3, caspase-7, and caspase-9, culminating in the cleavage of poly-(ADP ribose) polymerase (PARP) and execution of cell death.

-

Caspase Activation: Studies have consistently shown that TAIII treatment leads to the dose- and time-dependent activation of caspase-3, -8, and -9 in various cancer cell lines, including human promyelocytic leukemia (HL-60) and colorectal cancer (HCT-15) cells.

Modulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. TAIII's role in autophagy is complex and appears to be context-dependent.

-

Induction of Autophagy: TAIII induces autophagy, characterized by the formation of autophagosomes and the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This is often accompanied by the accumulation of the autophagic substrate p62.

-

Protective vs. Pro-Death Role: In some cancer cells, such as HeLa and prostate cancer cells, TAIII-induced autophagy appears to be a protective response; inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) (CQ) potentiates TAIII-induced apoptosis. In gastric cancer cells, TAIII has been shown to block autophagic flux by impairing the fusion of autophagosomes with lysosomes, leading to cytotoxic effects. The induction of autophagy is often linked to the inhibition of the PI3K/Akt/mTOR pathway and the activation of the AMPK pathway.

Cell Cycle Arrest

TAIII can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M or G0/G1 phases.

-

G2/M Arrest: In breast cancer cells (MDA-MB-231 and MCF7), TAIII triggers DNA damage, which activates the ATM/Chk2 and p38 MAPK signaling pathways. This leads to the downregulation of key G2/M transition proteins, including Cyclin B1, Cdc2, and Cdc25C, causing cells to accumulate in the G2/M phase.

-

G0/G1 Arrest: In human colorectal cancer HCT-15 cells, TAIII causes arrest at the G0/G1 phase by downregulating the expression of cyclin A, cyclin B1, CDK2, and CDK4.

Induction of Ferroptosis

More recent studies have revealed that TAIII can induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. In non-small-cell lung cancer (NSCLC) cells, TAIII treatment leads to an accumulation of intracellular ROS and iron, depletion of glutathione (B108866) (GSH), and reduced expression of glutathione peroxidase 4 (GPX4), a key negative regulator of ferroptosis.

Inhibition of Cancer Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. TAIII has been shown to suppress the migration and invasion of various cancer cells, including cervical, colorectal, and non-small-cell lung cancer cells. This is achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. The inhibition of MMPs is mediated through the suppression of signaling pathways like ERK1/2, Src/FAK, and β-catenin.

Key Signaling Pathways Modulated by Timosaponin AIII

The diverse biological effects of TAIII are orchestrated by its ability to interfere with multiple critical signaling pathways that govern cell growth, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer. TAIII is a potent inhibitor of this pathway. By suppressing the phosphorylation of PI3K, Akt, and mTOR, TAIII inhibits downstream signaling, which leads to reduced cell proliferation and the induction of autophagy. This inhibitory action is a key mechanism for its antitumor effects in T-cell acute lymphoblastic leukemia, taxol-resistant ovarian cancer, and colorectal cancer.

References

Neuroprotective effects of Anemarrhena extracts

An in-depth technical guide on the neuroprotective effects of Anemarrhena asphodeloides extracts, designed for researchers, scientists, and drug development professionals.

Introduction

Anemarrhena asphodeloides Bunge, a perennial herb belonging to the Liliaceae family, is a cornerstone of Traditional Chinese Medicine (TCM), where it is known as "Zhi Mu".[1][2] For centuries, its rhizome has been used to treat a variety of ailments, including those associated with inflammation and cognitive decline.[1][2] Modern pharmacological research has begun to validate these traditional uses, revealing that extracts from Anemarrhena asphodeloides possess significant neuroprotective properties. These effects are attributed to a rich phytochemical profile, primarily steroidal saponins (B1172615) and xanthones.[3]

This technical guide provides a comprehensive overview of the neuroprotective effects of Anemarrhena asphodeloides extracts. It details the bioactive compounds, elucidates the underlying molecular mechanisms and signaling pathways, presents quantitative data from key studies, and describes the experimental protocols used to evaluate these effects.

Bioactive Constituents

The neuroprotective activities of Anemarrhena asphodeloides are largely attributed to two main classes of compounds:

-

Steroidal Saponins : This is the most abundant group of phytochemicals in the rhizome, constituting about 6% of its total weight. Key neuroactive saponins include Timosaponin AIII (Timo AIII) and Timosaponin BII (TBII), which have demonstrated anti-inflammatory, anti-apoptotic, and cognitive-enhancing effects.

-

Xanthones : Mangiferin (B1668620), a C-glucosylxanthone, is another critical bioactive component. It is well-documented for its potent antioxidant, anti-inflammatory, and neuroprotective capabilities, including the ability to cross the blood-brain barrier.

Other compounds like flavonoids and phenolic acids also contribute to the overall antioxidant and anti-inflammatory profile of the extracts.

Mechanisms of Neuroprotection

Extracts and isolated compounds from Anemarrhena asphodeloides exert neuroprotection through a multi-targeted approach, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Bioactive compounds from Anemarrhena asphodeloides have been shown to suppress inflammatory responses in the central nervous system.

-

Inhibition of Microglial Activation : Over-activated microglia release pro-inflammatory mediators that contribute to neuronal damage. Timosaponin BIII (TBIII) and trans-hinokiresinol, isolated from the rhizome, significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated N9 microglial cells.

-

Downregulation of Pro-inflammatory Cytokines : TBIII and mangiferin have been shown to reduce the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Modulation of Signaling Pathways : These anti-inflammatory effects are mediated by the inhibition of key signaling pathways. Mangiferin suppresses the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. TBIII has been found to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in microglia.

Antioxidant and Anti-Excitotoxicity Effects

Oxidative stress and glutamate (B1630785) excitotoxicity are major contributors to neuronal cell death in acute injuries like stroke and chronic neurodegenerative conditions.

-

Free Radical Scavenging : Mangiferin and other phenolic compounds in Anemarrhena are potent antioxidants that can directly scavenge free radicals.

-

Upregulation of Endogenous Antioxidants : Mangiferin has been shown to protect PC12 cells from oxidative damage by upregulating a range of antioxidant genes governed by the transcription factor Nrf2.

-

Protection Against Glutamate Excitotoxicity : The rhizomes of Anemarrhena asphodeloides have demonstrated a protective effect against glutamate-induced excitotoxicity in primary cultures of rat cortical cells. This is crucial as excessive glutamate receptor activation leads to a cascade of events including calcium influx, mitochondrial dysfunction, and ultimately, neuronal death.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. Saponins from Anemarrhena asphodeloides have been shown to protect neurons by modulating key apoptotic regulators.

-

Regulation of the Bcl-2 Family : The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical for cell survival. Saponins from Anemarrhena can modulate this balance, often by increasing the Bcl-2/Bax ratio, thereby preventing the initiation of the apoptotic cascade.

-

Inhibition of Caspase Activation : Apoptosis culminates in the activation of effector caspases like caspase-3. Studies have shown that compounds from Anemarrhena can inhibit the activation of these executioner enzymes.

-

Protection against Aβ-induced Apoptosis : Saponins from Anemarrhena asphodeloides Bge. (SAaB) protect neurons from apoptosis induced by the amyloid β-protein (Aβ) fragment 25-35, a key pathological driver in Alzheimer's disease. SAaB achieves this by inhibiting the increased expression of p53 and DKK1 (an inhibitor of the Wnt pathway), which in turn reduces the hyperphosphorylation of tau protein.

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways modulated by Anemarrhena asphodeloides extracts.

Caption: Key neuroprotective signaling pathways modulated by Anemarrhena asphodeloides extracts.

Experimental Evidence and Protocols

The neuroprotective effects of Anemarrhena asphodeloides have been validated in various preclinical models.

In Vivo Models

5.1.1 Ischemic Stroke Model

-

Protocol : Ischemic stroke is commonly modeled in rats or mice using middle cerebral artery occlusion (MCAO). In a typical experiment, the middle cerebral artery is occluded with an intraluminal filament for a set period (e.g., 2 hours), followed by reperfusion (removal of the filament) to mimic the conditions of an ischemic stroke. A water extract of Anemarrhena asphodeloides (WEAA) is administered orally before and after reperfusion.

-

Key Endpoints :

-

Neurobehavioral Scores : To assess functional recovery.

-

Infarct Volume : Measured using staining techniques like TTC (2,3,5-triphenyltetrazolium chloride) to quantify the area of brain damage.

-

Brain Edema : Quantified by measuring the water content of the brain hemispheres.

-

Histology and Immunohistochemistry : To assess neuronal death and inflammatory markers, such as myeloperoxidase (MPO) for neutrophil infiltration.

-

Caption: Experimental workflow for the in vivo MCAO ischemia model.

In Vitro Models

5.2.1 Neurotoxicity Models

-

Cell Lines : Pheochromocytoma (PC12) cells and human neuroblastoma (SH-SY5Y) cells are commonly used as they are of neuronal origin.

-

Protocol : Cells are cultured and then exposed to a neurotoxic agent to induce cell death. Common neurotoxins include:

-

3-Nitropropionic Acid (3-NP) : An inhibitor of the mitochondrial complex II, which induces mitochondrial dysfunction and oxidative stress.

-

Hydrogen Peroxide (H₂O₂) : Induces oxidative stress.

-

Glutamate : Induces excitotoxicity.

-

Amyloid β-protein (Aβ) : To model Alzheimer's disease pathology. A xanthone-enriched fraction (XF) of an ethanolic extract of A. asphodeloides is typically added before, during, or after the neurotoxin to assess its protective effects.

-

-

Key Endpoints :

-

Cell Viability : Commonly measured using the MTT assay, which quantifies mitochondrial metabolic activity.

-

Morphological Changes : Observed using confocal fluorescence microscopy.

-

Biochemical Assays : Measurement of reactive oxygen species (ROS), caspase activity, and protein expression via Western blot.

-

5.2.2 Neuroinflammation Models

-

Cell Lines : Murine microglial cell lines like N9 or BV2 are used.

-

Protocol : Microglial cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response. Compounds like Timosaponin BIII are added prior to LPS stimulation.

-

Key Endpoints :

-

Nitric Oxide (NO) Production : Measured in the cell culture medium using the Griess assay.

-

Cytokine Expression : mRNA and protein levels of TNF-α and IL-6 are quantified using real-time PCR and ELISA, respectively.

-

Protein Expression : Levels of key inflammatory proteins (e.g., iNOS, p-NF-κB, p-Akt) are measured by Western blot.

-

Caption: General experimental workflow for in vitro neuroprotection assays.

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies.

Table 1: In Vitro Anti-Neuroinflammatory Activity

| Compound | Cell Line | Stimulant | Assay | Endpoint | IC₅₀ / Effective Conc. | Reference |

|---|---|---|---|---|---|---|

| Timosaponin BIII | N9 Microglia | LPS (100 ng/mL) | Griess Assay | NO Production | 11.91 µM | |

| trans-hinokiresinol | N9 Microglia | LPS (100 ng/mL) | Griess Assay | NO Production | 39.08 µM | |

| Timosaponin BIII | N9 Microglia | LPS (100 ng/mL) | Western Blot | iNOS Expression | Significant inhibition at 5-20 µM |

| Timosaponin BIII | N9 Microglia | LPS (100 ng/mL) | Real-time PCR | TNF-α, IL-6 mRNA | Significant inhibition at 5-20 µM | |

Table 2: In Vitro Neuroprotective Activity

| Extract/Compound | Cell Line | Neurotoxin | Assay | Endpoint | Effective Concentration | Reference |

|---|---|---|---|---|---|---|

| Xanthone Fraction (XF) | PC12 | 3-NP (2.5-15 mM) | MTT Assay | Cell Viability | Strongest protection at 0.5 µg/mL (pre-incubation) | |

| Mangiferin | PC12 | H₂O₂ / 6-OHDA | MTT, LDH | Cell Viability | Significant protection at 8.45-21.12 µg/mL | |

| Saponins (SAaB) | Rat Hippocampal Neurons | Aβ (25-35) | Immunochemistry | Tau Phosphorylation | Significant amelioration |

| New Benzophenone | SH-SY5Y | H₂O₂ | Not specified | Neuroprotection | Protective effects observed | |

Table 3: In Vivo Neuroprotective Activity

| Extract/Compound | Animal Model | Condition | Dosage | Key Finding | Reference |

|---|---|---|---|---|---|

| Water Extract (WEAA) | Rat | MCAO (2h occlusion) | 100, 200, 400 mg/kg (oral) | Dose-dependent reduction in infarct volume and edema |

| Mangiferin | Mouse | MCAO | 5 and 20 mg/kg | Improved neurological score, reduced infarct size and edema | |

Conclusion and Future Directions

The available scientific evidence strongly supports the neuroprotective potential of extracts from Anemarrhena asphodeloides. Its bioactive constituents, particularly steroidal saponins and mangiferin, act on multiple pathological fronts, including neuroinflammation, oxidative stress, and apoptosis. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and the Bcl-2 family underscores the multifaceted therapeutic potential of these compounds.

For drug development professionals, Anemarrhena asphodeloides represents a promising source of lead compounds for novel neuroprotective agents. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies : To optimize the delivery of active compounds to the central nervous system.

-

Clinical Trials : Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for diseases like stroke, Alzheimer's, and Parkinson's disease.

-

Synergistic Effects : Investigating the synergistic interactions between different compounds within the whole extract, which may offer superior therapeutic efficacy compared to isolated molecules.

-

Target Deconvolution : Further elucidating the specific molecular targets of these bioactive compounds to refine their therapeutic application.

References

An In-depth Technical Guide to the Anti-inflammatory Pathways Modulated by Anemarrhena Saponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhena asphodeloides Bunge, a perennial herb belonging to the Liliaceae family, has a long history of use in traditional medicine for treating various inflammatory conditions. Modern phytochemical research has identified steroidal saponins (B1172615) as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of Anemarrhena saponins, with a focus on their modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds.

Core Anti-inflammatory Mechanisms of Anemarrhena Saponins

Anemarrhena saponins, including notable compounds such as Timosaponin AIII, Timosaponin BII, and Anemarsaponin B, exert their anti-inflammatory effects by targeting multiple key signaling cascades within immune cells, primarily macrophages. These saponins have been demonstrated to potently inhibit the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes responsible for synthesizing inflammatory molecules, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The primary signaling pathways modulated by these saponins are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Emerging evidence also points to the involvement of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins.

Anemarrhena saponins, particularly Anemarsaponin B, have been shown to significantly interfere with this pathway.[1] They inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, COX-2, TNF-α, and IL-6.[1]

References

A Technical Guide to Anemarrhena asphodeloides for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhena asphodeloides Bunge, a member of the Asparagaceae family, is a perennial herb with a long history of use in traditional Chinese medicine for treating a variety of ailments, including those associated with metabolic disorders.[1][2] Modern pharmacological research has begun to validate these traditional uses, with a growing body of evidence suggesting that extracts and active compounds from A. asphodeloides hold significant therapeutic potential for the management of metabolic syndrome.[3] This complex condition is characterized by a cluster of risk factors including insulin (B600854) resistance, obesity, dyslipidemia, and hypertension.[4][5]

This technical guide provides an in-depth overview of the current state of research on Anemarrhena asphodeloides for metabolic syndrome. It details the key bioactive constituents, their mechanisms of action, and relevant experimental data. The guide also includes detailed experimental protocols and visual representations of key signaling pathways to aid researchers in designing and conducting further investigations into this promising therapeutic agent.

Key Bioactive Compounds

The primary bioactive constituents of Anemarrhena asphodeloides responsible for its effects on metabolic syndrome are steroidal saponins (B1172615) and xanthones.

-

Timosaponins : This class of steroidal saponins includes timosaponin A3 (TA3), timosaponin BII, and timosaponin BIII. These compounds have demonstrated a range of activities, including anti-obesity, anti-diabetic, and anti-inflammatory effects.

-

Mangiferin (B1668620) : A xanthone (B1684191) C-glycoside, mangiferin is another key active compound found in A. asphodeloides. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and ameliorate lipid profiles.

Other phenolic compounds, such as anemarcoumarin A and anemarchalconyn, have also been identified and may contribute to the plant's overall therapeutic effects.

Mechanisms of Action

Research has elucidated several key signaling pathways through which the constituents of Anemarrhena asphodeloides exert their beneficial effects on metabolic syndrome.

Regulation of Glucose and Lipid Metabolism

A primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

-

Timosaponin A3 has been shown to stimulate the phosphorylation of AMPK in NCI-H716 cells, leading to increased secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose homeostasis. In 3T3-L1 adipocytes, TA3-mediated AMPK activation inhibits lipid accumulation by regulating adipogenesis and lipogenesis.

-

The total phenolic fraction of A. asphodeloides has been found to enhance AMPK phosphorylation, which contributes to the inhibition of inflammation and attenuation of insulin resistance in adipocytes.

The activation of AMPK leads to the downstream regulation of key metabolic enzymes and transcription factors, ultimately resulting in decreased gluconeogenesis and lipogenesis, and increased glucose uptake and fatty acid oxidation.

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome. Compounds from A. asphodeloides have demonstrated potent anti-inflammatory properties.

-

Timosaponin B-II has been shown to ameliorate palmitate-induced inflammation in HepG2 cells by inhibiting the IKK/NF-κB pathway.

-

Timosaponin BIII and trans-hinokiresinol inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated microglial cells by suppressing the NF-κB and PI3K/Akt signaling pathways.

-

Ethanol extracts of A. asphodeloides have been shown to attenuate the expression of iNOS and COX-2 in macrophages.

By inhibiting these inflammatory pathways, the compounds can help to alleviate insulin resistance and reduce the risk of complications associated with metabolic syndrome.

Modulation of Gut Microbiota

Emerging evidence suggests that the gut microbiota plays a crucial role in the pathogenesis of metabolic syndrome. Anemarrhena asphodeloides extract (AAE) has been shown to modulate the gut microbiota in diabetic rats.

-

AAE treatment was found to increase the diversity of the gut microbiota, enriching potentially beneficial bacteria while suppressing harmful ones.

-

In vitro studies have shown that AAE promotes the proliferation of Blautia coccoides, a bacterium with positive implications for diabetes.

This modulation of the gut microbiota may contribute to the anti-diabetic effects of A. asphodeloides by improving gut barrier function, reducing inflammation, and altering the production of microbial metabolites that influence host metabolism.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the quantitative data from key studies on the effects of Anemarrhena asphodeloides extracts and its active compounds on metabolic parameters.

Table 1: In Vitro Studies

| Compound/Extract | Cell Line | Concentration/Dose | Key Findings | Reference |

| Total Phenolic Fraction | Adipocytes | 1, 10, 50 µg/mL | Reversed macrophage-conditioned medium-induced insulin resistance. | |

| Timosaponin BIII | N9 microglial cells | IC50: 11.91 µM | Inhibited LPS-induced nitric oxide production. | |

| trans-hinokiresinol | N9 microglial cells | IC50: 39.08 µM | Inhibited LPS-induced nitric oxide production. | |

| Anemarchalconyn | 3T3-L1 preadipocytes | IC50: 5.3 µM | Inhibited differentiation of preadipocytes. | |

| Timosaponin A3 | NCI-H716 cells | Not specified | Stimulated GLP-1 secretion. | |

| Dichloromethane Extract | Not specified | IC50 < 305.0 µg/mL | Showed significant anti-α-glucosidase activity. | |

| Chloroform Extract | Not specified | IC50 < 305.0 µg/mL | Showed significant anti-α-glucosidase activity. | |

| n-hexane Extract | Not specified | IC50 < 305.0 µg/mL | Showed significant anti-α-glucosidase activity. |

Table 2: In Vivo Studies

| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |

| Water Extract | KK-Ay mice | 90 mg/kg (oral) | 7 hours | Reduced blood glucose from 570 +/- 29 to 401 +/- 59 mg/dl. | |

| Mangiferin | KK-Ay mice | Not specified | 3 weeks | Lowered blood glucose levels. | |

| Mangiferin | STZ-induced diabetic rats | 40 mg/kg/day (oral) | 30 days | Significantly decreased blood glucose and glycosylated hemoglobin. | |

| Timosaponin A3 | High-fat diet-induced obese mice | 10 mg/kg | 8 weeks | Significantly reduced body weight gain and food intake. | |

| Alcoholic Extract | LPS-induced ALI mice | 200 mg/kg (oral) | Not specified | Reduced total cells in bronchoalveolar lavage fluid by 88.0%. | |

| Saponin-enriched Fraction | LPS-induced ALI mice | 50 mg/kg (oral) | Not specified | Inhibited cell recruitment in bronchoalveolar lavage fluid by 67.5%. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Anemarrhena asphodeloides for metabolic syndrome.

Preparation of Anemarrhena asphodeloides Extracts

a. Total Phenolic Fraction Extraction

-

Initial Extraction : The dried rhizomes of A. asphodeloides are powdered and extracted with 70% methanol (B129727) at room temperature for 7 days.

-

Filtration and Concentration : The extract is filtered and then concentrated under reduced pressure to yield a dried alcoholic extract.

-

Fractionation : The alcoholic extract is suspended in water and then partitioned sequentially with n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol to obtain different fractions. The ethyl acetate fraction is typically enriched in phenolic compounds.

b. Saponin-Enriched Fraction Preparation

-

Initial Extraction : Dried rhizomes are extracted with 70% methanol at room temperature.

-

Solvent Partitioning : The resulting extract is partitioned between water and n-butanol.

-

Evaporation : The n-butanol fraction is evaporated to yield the saponin-enriched fraction.

In Vitro Assays

a. Induction of Insulin Resistance in Adipocytes

-

Cell Culture : Differentiated 3T3-L1 adipocytes are used.

-

Macrophage-Conditioned Medium (Mac-CM) Preparation : RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to produce conditioned medium rich in inflammatory cytokines.

-

Induction : Adipocytes are treated with Mac-CM to induce a state of insulin resistance, characterized by impaired insulin signaling.

b. Measurement of Nitric Oxide (NO) Production

-

Cell Culture and Treatment : N9 microglial cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Assay : The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

c. Adipogenesis Inhibition Assay

-

Cell Culture and Differentiation : 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

-

Treatment : Test compounds are added to the differentiation medium.

-

Oil Red O Staining : After several days of differentiation, the cells are fixed and stained with Oil Red O to visualize lipid accumulation. The stained lipid droplets are then quantified.

In Vivo Experiments

a. High-Fat Diet (HFD)-Induced Obesity Model

-

Animal Model : C57BL/6J mice are typically used.

-

Diet : Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a normal chow diet.

-

Treatment : The test compound or extract is administered orally or via injection for the duration of the study.

-

Monitoring : Body weight, food intake, and blood glucose levels are monitored regularly. At the end of the study, tissues are collected for histological and biochemical analysis.

b. Insulin Tolerance Test (ITT)

-

Fasting : Mice are fasted for a short period (e.g., 4-6 hours).

-

Insulin Injection : A bolus of insulin is injected intraperitoneally.

-

Blood Glucose Measurement : Blood glucose levels are measured at several time points after the insulin injection (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess insulin sensitivity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.

Caption: Key signaling pathways modulated by Anemarrhena asphodeloides.

Caption: General workflow for in vivo studies of metabolic syndrome.

Caption: Inflammatory pathway leading to insulin resistance.

Conclusion and Future Directions

Anemarrhena asphodeloides and its bioactive constituents, particularly timosaponins and mangiferin, represent a promising area for the development of novel therapeutics for metabolic syndrome. The multifaceted mechanisms of action, including AMPK activation, anti-inflammatory effects, and modulation of the gut microbiota, provide a strong rationale for its potential efficacy.

Future research should focus on:

-

Clinical Trials : Robust clinical trials are needed to establish the safety and efficacy of standardized A. asphodeloides extracts in human subjects with metabolic syndrome.

-

Pharmacokinetics and Bioavailability : Further studies are required to understand the absorption, distribution, metabolism, and excretion of the active compounds to optimize dosing and delivery.

-

Synergistic Effects : Investigating the potential synergistic interactions between the various bioactive compounds in A. asphodeloides could lead to the development of more potent therapeutic formulations.

-

Long-term Safety : Comprehensive long-term toxicity studies are necessary to ensure the safety of chronic administration.

By addressing these research gaps, the full therapeutic potential of Anemarrhena asphodeloides in combating the global epidemic of metabolic syndrome can be realized.

References

Discovery of Novel Bioactive Compounds in Anemarrhena Root: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recently discovered novel compounds from the root of Anemarrhena asphodeloides, a plant with a long history in traditional medicine. The guide details the experimental protocols for the isolation and characterization of these compounds, presents their bioactive properties through quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Newly Identified Compounds and their Bioactivities

Recent phytochemical investigations of Anemarrhena root have led to the isolation and characterization of several novel compounds, primarily steroids, phenolic derivatives, and a unique benzophenone. These compounds have demonstrated significant potential in various biological assays, suggesting their promise as lead structures for drug development.

Table 1: Quantitative Bioactivity Data for Novel Compounds from Anemarrhena Root

| Compound Class | Novel Compound(s) | Bioactivity | Quantitative Data | Reference |

| Steroids | 21-formyl sarsasapogenin, 21-hydroxysarsasapogenin | α-Glucosidase Inhibition | Compound 1 displayed 4.7-fold higher inhibitory activity than acarbose (B1664774) (positive control). | [1] |

| Phenolic Compounds | (E)-4'-demethyl-6-methyleucomin, Anemarcoumarin A, Anemarchalconyn | Antiadipogenic | Anemarchalconyn (Compound 3) exhibited potent inhibition of 3T3-L1 preadipocyte differentiation with an IC50 value of 5.3 μM. | [2] |

| Benzophenones | Methyl 2-[2,4-dihydroxy-3-(4-hydroxybenzoyl)-6-methoxyphenyl]acetate | Neuroprotective | Showed neuroprotective effects against H₂O₂-induced damage in SH-SY5Y cells. | [3] |

| Steroidal Saponins | Timosaponin BIII | Anti-inflammatory | Inhibited LPS-induced NO production in N9 microglial cells with an IC50 value of 11.91 μM. | [4] |

| Phenolic Compounds | trans-hinokiresinol | Anti-inflammatory | Inhibited LPS-induced NO production in N9 microglial cells with an IC50 value of 39.08 μM. | [4] |

| Undescribed Compounds | Compounds 1, 2, and 4 from fibrous roots | Cytotoxic | Compound 4 showed cytotoxic activity against HepG2 and Hep3B cell lines with IC50 values of 14.80 ± 0.58 and 10.89 ± 0.46 μM, respectively. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of the novel compounds from Anemarrhena root.

General Extraction and Isolation of Novel Compounds

The general workflow for isolating novel compounds from Anemarrhena root involves solvent extraction followed by a series of chromatographic separations.

dot

Protocol:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides (1.2 kg) are extracted with a suitable solvent such as 70% methanol (3 x 1.2 L, 3 days each) at room temperature. The resulting extracts are then concentrated under reduced pressure to obtain the crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents of increasing polarity to separate the extract into different fractions.

-

Semi-preparative HPLC: The fractions showing promising activity or unique profiles on analytical HPLC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of the isolated compounds to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

Protocol:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase (from Saccharomyces cerevisiae) and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in a phosphate (B84403) buffer (pH 6.8).

-

Incubation: The isolated compound (test sample) is pre-incubated with the α-glucosidase solution for a defined period.